molecular formula C27H23O2P B084202 Benzyl(triphenylphosphoranylidene)acetate CAS No. 15097-38-8

Benzyl(triphenylphosphoranylidene)acetate

Cat. No. B084202
CAS RN: 15097-38-8
M. Wt: 410.4 g/mol
InChI Key: INKMLGJBBDRIQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of phosphoranylidene acetates involves the reaction of stabilized phosphonium ylides with various carbonyl compounds. For instance, the interaction of homophthalic anhydride with methyl (triphenylphosphoranylidene)acetate results in the formation of multiple products, demonstrating the compound's reactivity and the potential for synthesizing diverse chemical structures (Shablykin et al., 2017).

Molecular Structure Analysis

The molecular structure of benzyl(triphenylphosphoranylidene)acetate and its derivatives has been elucidated through various techniques, including X-ray crystallography. These analyses reveal the significance of secondary bonding interactions in determining the compound's structure and reactivity (Zhdankin et al., 2002).

Chemical Reactions and Properties

Benzyl(triphenylphosphoranylidene)acetate participates in diverse chemical reactions, such as the Wittig reaction, which is used to form carbon-carbon double bonds. The compound's ability to engage in multifunctional reactions, including the formation of oxazoles through Ugi/Wittig cyclization, highlights its versatility in organic synthesis (Ren et al., 2017).

Scientific Research Applications

  • Reactivity with Carbonyl Compounds : Methyl (triphenylphosphoranylidene)acetate, a related compound, shows interesting reactivity with active carbonyl compounds such as benzaldehyde or phthalic anhydride (Kayser & Hooper, 1990).

  • Crystal Structure Analysis : The crystal structure of benzyl 2-(2-benzoylcyclopropyl)acetate, synthesized using benzyl(triphenylphosphoranylidene)acetate, highlights its utility in structural chemistry (Avery, Taylor, & Tiekink, 1998).

  • Synthesis of Benziodoxoles : The compound is used in synthesizing novel phosphoranyl-derived benziodoxoles, showcasing its versatility in creating new chemical entities (Zhdankin, Maydanovych, Herschbach, McDonald, & Tykwinski, 2002).

  • Aza-Wittig/Heterocumulene-Mediated Annulation : It is used in the synthesis of 4H-3,1-benzoxazines, demonstrating its role in facilitating complex chemical reactions (Molina, Arques, & Molina, 1991).

  • Interactions with Homophthalic Anhydride : The interaction of the compound with homophthalic anhydride results in the formation of various chemical structures, indicating its reactivity in organic synthesis (Shablykin, Merzhyievsky, & Shablykina, 2017).

  • Synthesis of Heterocyclic Phosphorus Ylides : It assists in synthesizing novel heterocyclic phosphorus ylides, further demonstrating its role in the development of new chemical structures (Üngören et al., 2009).

  • Preparation of Phosphoranyl-derived Iodanes : The preparation of novel phosphoranyl-derived iodanes using benzyl(triphenylphosphoranylidene)acetate reveals its application in creating useful reagents in chemistry (Zhdankin et al., 2003).

  • Asymmetric Synthesis : It is instrumental in the asymmetric synthesis of (+)-hypusine, showcasing its utility in stereoselective synthesis (Jain, Albrecht, Demong, & Williams, 2001).

  • Alkylation Reactions : It participates in unexpected alkylation reactions with amines, acids, and phenols, highlighting its reactivity in diverse chemical transformations (Desmaële, 1996).

  • Wittig Olefination : This compound is used in solvent-free Wittig olefination, indicating its efficiency in organic synthesis (Thiemann, Watanabe, Tanaka, & Mataka, 2004).

Safety And Hazards

Benzyl(triphenylphosphoranylidene)acetate is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include washing off immediately with soap and plenty of water while removing all contaminated clothes and shoes if in contact with skin .

properties

IUPAC Name

benzyl 2-(triphenyl-λ5-phosphanylidene)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23O2P/c28-27(29-21-23-13-5-1-6-14-23)22-30(24-15-7-2-8-16-24,25-17-9-3-10-18-25)26-19-11-4-12-20-26/h1-20,22H,21H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INKMLGJBBDRIQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23O2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40397527
Record name Benzyl (triphenyl-lambda~5~-phosphanylidene)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40397527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

410.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 2-(triphenylphosphoranylidene)acetate

CAS RN

15097-38-8
Record name Benzyl (triphenyl-lambda~5~-phosphanylidene)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40397527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name benzyl 2-(triphenyl-lambda5-phosphanylidene)acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A 22.9 g quantity of benzyl bromoacetate was dissolved in 100 ml of dry benzene. A 26.2 g quantity of triphenylphosphine was added thereto at room temperature and stirred overnight. The precipitated solids were collected by filtration, washed with benzene and dissolved in 250 ml of dichloromethane. A 14 ml quantity of triethylamine was added with ice-cooling and stirred with ice-cooling for 30 minutes and at room temperature for a further 30 minutes. The reaction mixture was transferred to a separating funnel, washed with water and dried over magnesium sulfate. The solvent was distilled off and diethyl ether was added to the residue. The resulting precipitate was collected by filtration to provide the title compound as white crystals (yield 41%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
41%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzyl(triphenylphosphoranylidene)acetate
Reactant of Route 2
Benzyl(triphenylphosphoranylidene)acetate
Reactant of Route 3
Reactant of Route 3
Benzyl(triphenylphosphoranylidene)acetate

Citations

For This Compound
68
Citations
C Yoshida, T Higashi, Y Hachiro, Y Fujita, T Yagi… - Bioorganic & Medicinal …, 2021 - Elsevier
T-cell acute lymphoblastic leukemia (T-ALL) is a hardly curable disease with a high relapse rate. 20 analogs were synthesized based on the structures of two kinds of fungi-derived …
Number of citations: 4 www.sciencedirect.com
SM Mali, A Bandyopadhyay, SV Jadhav… - Organic & …, 2011 - pubs.rsc.org
Mild, efficient and racemization-free synthesis of N-protected α, β-unsaturated γ-amino esters with unprecedented high E- stereoselectivity is described. This method is found to be …
Number of citations: 35 pubs.rsc.org
WL Leng, H Liao, H Yao, ZE Ang, S Xiang… - Organic letters, 2017 - ACS Publications
A palladium-catalyzed one-pot Tsuji–Trost type decarboxylative allylation/Wittig reaction has been developed to synthesize C-vinyl glycosides. Screening of various aldehydes led to …
Number of citations: 24 pubs.acs.org
PJ Black, MG Edwards, JMJ Williams - 2006 - Wiley Online Library
The successful development of an indirect three‐step domino sequence for the formation of C–C bonds from alcohol substrates is described. An iridium‐catalysed dehydrogenation of …
BW Greatrex, DK Taylor - The Journal of organic chemistry, 2005 - ACS Publications
The regioselectivity of the metal-catalyzed ring opening of unsymmetrical 1,2-dioxines to cis-γ-hydroxyenones was investigated using two different Co(II) salen complexes. …
Number of citations: 31 pubs.acs.org
FMR Laia, TMVDP e Melo - Tetrahedron Letters, 2009 - Elsevier
The reactivity of buta-2,3-dienoates toward aziridines is reported. Allenoates react as 2π-component in the [3+2] cycloaddition with the azomethine ylide generated from cis-1-benzyl-2-…
Number of citations: 25 www.sciencedirect.com
HH Wasserman, J Parr - Accounts of chemical research, 2004 - ACS Publications
In this Account, we survey our work on the chemistry of vicinal tricarbonyls and cyano analogues. Methods of preparing the vicinal functionalities are reviewed as well as the use in …
Number of citations: 118 pubs.acs.org
H Holla, M Labaied, N Pham, ID Jenkins… - Bioorganic & medicinal …, 2011 - Elsevier
… Swern oxidation of (E)-hex-4-en-1-ol (7) followed by Wittig reaction with benzyl triphenylphosphoranylidene acetate in a one-pot procedure gave the desired (2E,6E)-benzyl …
Number of citations: 13 www.sciencedirect.com
J Zhang, WL Yang, H Zheng, Y Wang… - Angewandte Chemie …, 2022 - Wiley Online Library
An unprecedented asymmetric γ‐allylic alkylation of free dienolates via Sc/Ir dual catalysis is reported, which affords a range of synthetically versatile γ‐allylic crotonaldehydes in high …
Number of citations: 10 onlinelibrary.wiley.com
V Kotikam, E Rozners - Organic letters, 2017 - ACS Publications
Internucleoside amide linkages are excellent mimics of phosphodiesters in RNA and may be used to optimize the properties of short interfering RNAs. Herein we report a remarkably …
Number of citations: 15 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.